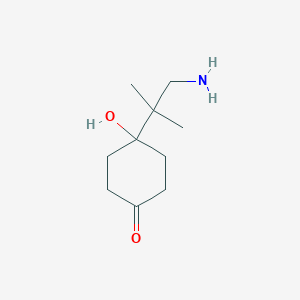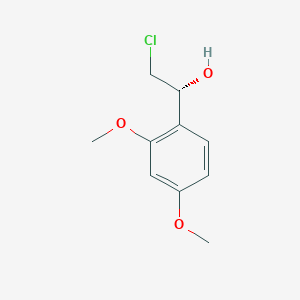
(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13ClO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol typically involves the chlorination of a precursor compound, such as (1R)-1-(2,4-dimethoxyphenyl)ethanol The reaction is carried out under controlled conditions to ensure the selective formation of the desired chiral product
Industrial Production Methods
Industrial production of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the production of the desired compound while minimizing by-products.
化学反応の分析
Types of Reactions
(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming (1R)-1-(2,4-dimethoxyphenyl)ethanol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of (1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanone.
Reduction: Formation of (1R)-1-(2,4-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds for use in asymmetric synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving chiral substrates. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (1R)-1-(2,4-Dimethoxyphenyl)ethanol
- (1R)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
(1R)-2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both a chlorine atom and two methoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H13ClO3 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
(1R)-2-chloro-1-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1 |
InChIキー |
NNDCBRUQYORDEH-VIFPVBQESA-N |
異性体SMILES |
COC1=CC(=C(C=C1)[C@H](CCl)O)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(CCl)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B13169252.png)
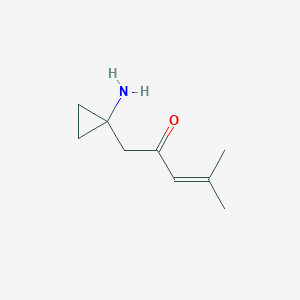
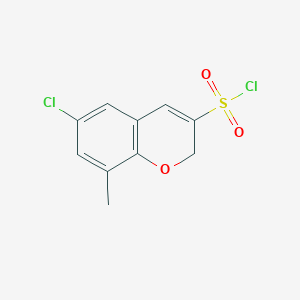


![Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13169287.png)
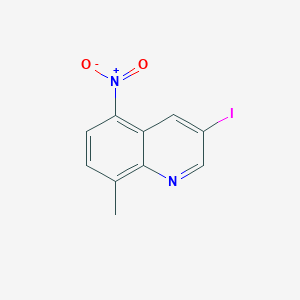
![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)
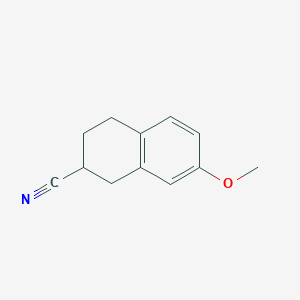
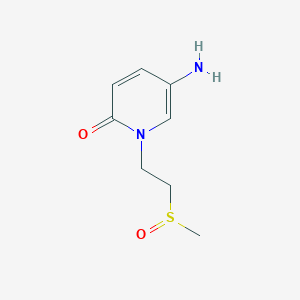

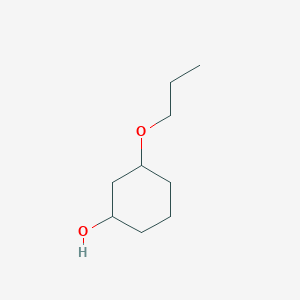
![5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13169338.png)
